Product packaging for 8,8-Difluoro-2-azaspiro[4.5]decan-1-one(Cat. No.:CAS No. 1935355-06-8)

8,8-Difluoro-2-azaspiro[4.5]decan-1-one

Cat. No.: B2614076
CAS No.: 1935355-06-8
M. Wt: 189.206
InChI Key: MQBHNOQMDYCBIK-UHFFFAOYSA-N
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Description

8,8-Difluoro-2-azaspiro[4.5]decan-1-one is a sophisticated spirocyclic building block designed to advance innovative drug discovery programs. This compound features a rigid, three-dimensional architecture that incorporates a lactam moiety and two strategically positioned fluorine atoms on its spiro-fused cyclohexane ring. The spirocyclic core provides conformational restraint, which is a highly sought-after property in medicinal chemistry for reducing the entropic penalty upon binding to biological targets and for improving selectivity . The introduction of fluorine atoms is a well-established strategy to fine-tune a molecule's properties, potentially enhancing its metabolic stability, membrane permeability, and overall bioavailability. This scaffold is of significant value in constructing novel compounds for central nervous system (CNS) and pain therapeutic research. Spirocyclic lactam derivatives have been investigated as core structures in compounds with potential anticonvulsant activity . Furthermore, structurally related azaspiro compounds have been identified as key scaffolds for the development of analgesics, particularly for the treatment of chronic and neuropathic pain conditions that are often resistant to traditional therapies . Researchers can leverage this versatile building block to develop new chemical entities for various other targets, as the spirocyclic motif is increasingly recognized as a privileged structure in the design of bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13F2NO B2614076 8,8-Difluoro-2-azaspiro[4.5]decan-1-one CAS No. 1935355-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8,8-difluoro-2-azaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO/c10-9(11)3-1-8(2-4-9)5-6-12-7(8)13/h1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBHNOQMDYCBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CCNC2=O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 8,8 Difluoro 2 Azaspiro 4.5 Decan 1 One

Pioneering Approaches to Spiro[4.5]decane Ring System Formation

The construction of the spiro[4.5]decane framework is the foundational challenge in the synthesis of 8,8-difluoro-2-azaspiro[4.5]decan-1-one. Several established and emerging strategies can be envisioned for the formation of this key structural motif.

Intramolecular Cyclization Pathways for Lactam Formation

Intramolecular cyclization is a powerful strategy for the formation of the lactam ring within the 2-azaspiro[4.5]decane system. This approach typically involves the cyclization of a suitably functionalized cyclohexane (B81311) precursor bearing a tethered amino acid or a related derivative. A notable example of this strategy is the intramolecular cyclization of gabapentin (B195806) (1-(aminomethyl)cyclohexylacetic acid), which yields a constitutional isomer of the target lactam, 2-azaspiro[4.5]decan-3-one. The mechanism of this reaction has been studied under various pH conditions, highlighting the influence of acid-base catalysis on the cyclization process.

A hypothetical pathway to the target compound could involve a precursor such as 4-(aminomethyl)-4-carboxymethyl-1,1-difluorocyclohexane. The gem-difluoro group would need to be installed prior to the cyclization step. The cyclization of such a precursor would directly lead to the desired this compound.

Precursor TypeReaction ConditionsProductReference
Amino acidBuffered solutions, 80°CSpiro-lactam(General concept)
DienamidesCascade 4-endo N-cyclization/aerobic oxidationSteroidal spiro β-lactams rsc.org

Intermolecular Annulation and Cascade Reactions for Spirocenter Construction

Intermolecular annulation and cascade reactions offer an alternative and often more convergent approach to the spiro[4.5]decane core. These methods involve the reaction of two or more components to build the spirocyclic system in a single or a few steps. For instance, a Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of oxaspiro[4.5]decan-1-ones. While this example leads to an oxa-analogue, the underlying principle of a cascade reaction to form the spirocyclic core is applicable.

A potential strategy for the target molecule could involve a tandem reaction where a cyclohexane-derived component reacts with a suitable three-carbon synthon to construct the pyrrolidinone ring and the spirocenter simultaneously.

Reaction TypeKey FeaturesProduct ClassReference
Prins/pinacol cascadeLewis acid catalysis, high selectivityOxaspiro[4.5]decan-1-ones(For analogy)
Tandem AnnulationOrganocatalyzed, Michael-aldol processBi-spirocyclic pyrazolones and oxindoles wikipedia.org

Multicomponent Reaction Strategies for Azaspirocyclic Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to generate complex products. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that has been utilized in the synthesis of azaspiro-trienones. This approach offers a high degree of molecular diversity and atom economy.

For the synthesis of this compound, a hypothetical MCR could involve a difluorinated cyclohexane-derived ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. The careful selection of these components could potentially lead to a rapid assembly of the desired spirocyclic lactam.

MCR TypeReactantsProduct ScaffoldReference
Ugi Four-Component Reaction (U-4CR)Ketone, amine, isocyanide, carboxylic acidAzaspiro[4.5]trienones(General MCR principle)
Three-component condensationPhenol, aldehyde, nitrile2-Azaspiro[4.5]deca-dien-8-ones(For analogy)

Asymmetric Synthesis of Enantioenriched this compound

The presence of a stereogenic spirocenter in this compound necessitates the development of asymmetric synthetic methods to obtain enantiomerically pure forms of the compound.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are temporary chiral groups that can be attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. In the context of the target molecule, a chiral auxiliary could be attached to a precursor of the lactam ring. For example, a chiral amine could be used to form an enamine intermediate, which could then undergo a diastereoselective annulation reaction.

While no specific examples for the synthesis of the target molecule exist, the use of chiral auxiliaries in the synthesis of spiro-β-lactams has been reported, demonstrating the feasibility of this approach for controlling stereochemistry in spirocyclic systems. nih.gov

Auxiliary TypeApplicationKey TransformationReference
Evans OxazolidinonesAldol reactionsAsymmetric C-C bond formation wikipedia.org (General principle)
Sulfinimines (Davis-Ellman)Addition to enolatesDiastereoselective amine synthesis(General principle)

Asymmetric Catalysis in Spirocyclization (e.g., Gold(I)-Catalyzed Reactions)

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. Gold(I) catalysis has emerged as a powerful tool for the enantioselective synthesis of spirocycles. Gold(I) complexes can activate alkynes and allenes towards nucleophilic attack, enabling a variety of cyclization and rearrangement reactions.

A potential gold(I)-catalyzed asymmetric synthesis of the target molecule could involve the cyclization of a precursor containing both a fluorinated cyclohexane moiety and a tethered alkyne or allene. The use of a chiral ligand on the gold(I) catalyst would induce enantioselectivity in the spirocyclization step. Gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters has been shown to produce azaspiro[4.4]nonenones and azaspiro[4.5]decadienones, providing a strong precedent for this strategy.

Catalyst SystemSubstrate TypeProduct TypeReference
Gold(I)/Chiral LigandEne-diyne estersAzaspiro[4.4]nonenones and Azaspiro[4.5]decadienones rsc.org
Gold(I)/Chiral PhosphonitePrins-type cyclizationTricyclic scaffolds nih.gov

Organocatalytic Strategies for Stereocontrol

While specific organocatalytic routes to this compound are not extensively documented, the principles of organocatalysis offer powerful tools for achieving stereocontrol in the synthesis of related spirocyclic lactams. Asymmetric organocatalysis can be envisioned for establishing chirality either in the construction of the spirocyclic core or during subsequent functionalization.

For instance, the synthesis of chiral spirooxindole γ-lactams has been achieved with high enantioselectivity (up to 99% ee) and diastereoselectivity through a secondary amine-catalyzed Michael/hemiaminalization cascade reaction. rsc.org Similarly, bifunctional aminothiourea catalysts have been employed in asymmetric Michael/alkylation cascades to construct highly functionalized spiro-thiazolone-cyclopropane-oxindoles with excellent stereocontrol. researchgate.net These methodologies, which rely on the formation of chiral enamines or the activation of substrates through hydrogen bonding, could potentially be adapted to precursors of the 2-azaspiro[4.5]decane framework. A hypothetical strategy could involve an organocatalytic asymmetric Michael addition to a cyclopentylidene-derived acceptor, followed by cyclization to form the chiral lactam core prior to fluorination. The development of such a route would be a significant step toward enantiomerically pure fluorinated spirocycles.

Chemoenzymatic Synthesis Considerations

Chemoenzymatic approaches combine the selectivity of biocatalysts with the practicality of chemical synthesis, offering a promising avenue for the production of complex fluorinated molecules under mild conditions. nih.govresearchgate.net Although a direct chemoenzymatic synthesis of this compound has not been reported, several enzymatic strategies for fluorination are relevant for consideration.

One major challenge is the enzymatic formation of a carbon-fluorine bond. Fluorinases are a unique class of enzymes capable of catalyzing the reaction between a fluoride (B91410) ion and S-adenosyl-L-methionine (SAM) to form 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA), which then acts as a fluorinating agent. nih.govresearchgate.net A hypothetical chemoenzymatic route could involve the synthesis of a suitable precursor to the azaspirodecane skeleton, followed by a fluorinase-mediated fluorination.

Alternatively, enzymes like cytochrome P450s, which can catalyze a wide range of oxidative reactions, could be engineered to perform fluorination on an unactivated C-H bond of the spirocyclic precursor, though this remains a significant challenge. nih.gov A more feasible near-term approach involves the enzymatic resolution of a racemic precursor to the fluorinated target, providing access to enantiomerically enriched intermediates for the final chemical fluorination steps. For example, lipases could be used for the stereoselective acylation or hydrolysis of a hydroxylated or carboxylated precursor of the 2-azaspiro[4.5]decane ring system. researchgate.net

Regioselective and Stereoselective Fluorination Techniques

The introduction of the gem-difluoro group at the C8 position of the 2-azaspiro[4.5]decan-1-one core is the key transformation. This can be achieved through several distinct fluorination strategies, each with its own set of reagents and mechanisms. The choice of method often depends on the nature of the immediate precursor.

Electrophilic fluorination is a common method for synthesizing α-fluoroketones and gem-difluoro compounds from ketone precursors or their enol derivatives. The most widely used reagent for this purpose is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. wikipedia.orgref.ac.uk

The synthesis of this compound via this route would likely start from the corresponding dione (B5365651) precursor, 2-azaspiro[4.5]decane-1,8-dione. The reaction with Selectfluor proceeds under mild conditions, often in a polar solvent like acetonitrile (B52724). The mechanism is believed to involve a polar two-electron process, where the enol or enolate form of the ketone attacks the electrophilic fluorine atom of the Selectfluor reagent. nih.govnih.gov The initial monofluorination at the C8 position would be followed by a second fluorination event at the same carbon to yield the gem-difluoro product. The presence of the lactam carbonyl at C1 is unlikely to interfere, allowing for regioselective fluorination at the C8 ketone.

Table 1: Common Electrophilic Fluorinating Agents

Reagent Name Formula Common Name Key Features
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) C₇H₁₄B₂ClF₉N₂ Selectfluor® Crystalline solid, stable, easy to handle, widely used. wikipedia.org

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride ion source. This approach presents challenges due to the low nucleophilicity and high basicity of the fluoride ion, which can favor elimination side reactions. ucla.eduresearchgate.net However, with appropriate substrates and conditions, it can be a highly effective method.

A plausible nucleophilic route to this compound is not immediately obvious for creating the gem-difluoro group directly but is highly relevant for introducing fluorine into the spirocyclic core. For instance, the synthesis of [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivatives has been successfully achieved via nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride. nih.gov This demonstrates that the spirocyclic scaffold is amenable to nucleophilic attack by fluoride. A strategy for the target molecule could involve the synthesis of a precursor with two leaving groups at the C8 position, such as a gem-diol converted to a bis-tosylate or bis-mesylate, followed by displacement with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst or in a polar aprotic solvent. rsc.org

Table 2: Selected Nucleophilic Fluoride Sources

Fluoride Source Formula Key Considerations
Potassium Fluoride KF Inexpensive but often requires harsh conditions or phase-transfer catalysts. researchgate.net
Cesium Fluoride CsF More reactive and soluble than KF, allowing for milder reaction conditions.

Deoxofluorination is a powerful and direct method for converting a carbonyl group into a gem-difluoro group. This strategy is particularly well-suited for the synthesis of this compound, starting directly from the ketone precursor, 2-azaspiro[4.5]decane-1,8-dione.

The most common deoxofluorinating reagents are sulfur trifluorides, such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). The reaction involves the activation of the carbonyl oxygen by the reagent, followed by nucleophilic delivery of two fluoride atoms to the carbonyl carbon, ultimately replacing the oxygen atom. This transformation provides a direct and often high-yielding route to the desired gem-difluorinated product. The reaction conditions must be carefully controlled, as these reagents can be sensitive to moisture and temperature.

Table 3: Common Deoxofluorinating Reagents

Reagent Name Common Name Key Features
Diethylaminosulfur Trifluoride DAST Widely used but can be thermally unstable.

Synthesis of Advanced Precursors and Key Intermediates

The successful synthesis of the target compound relies heavily on the efficient preparation of key precursors, primarily the non-fluorinated spirocyclic core. The most crucial intermediate is the dione, 2-azaspiro[4.5]decane-1,8-dione, which serves as the direct substrate for both electrophilic fluorination and deoxofluorination.

A practical synthesis of a related precursor, 8-azaspiro[4.5]decane-7,9-dione, has been reported via the reaction of 1,1-cyclopentanediacetic acid (also known as 1,1-pentamethylene oxalic acid) with urea (B33335) at elevated temperatures (150-200 °C). google.com This reaction forms the imide (dione) ring in a single step with good yields (80-90%). Adapting this chemistry to produce the 2-azaspiro[4.5]decane-1,8-dione would require a different starting diacid, namely 4-carboxymethyl-4-carboxytetrahydro-pyran or a related synthetic equivalent that can undergo cyclization with an ammonia (B1221849) source to form the lactam ring and a subsequent cyclization to form the second carbonyl group.

Alternative strategies for constructing the 2-azaspiro[4.5]decane skeleton often involve multi-step sequences. For example, syntheses of related 1,4,8-triazaspiro[4.5]decan-2-one systems have been built from N-benzyl-4-piperidone through multi-component reactions. nih.gov The synthesis of various oxaspiro[4.5]decane scaffolds has also been explored, providing foundational chemistry that could be adapted for the synthesis of the azaspirocycle. mdpi.comrsc.orguab.cat These routes highlight the importance of building the spirocyclic system from commercially available cyclic ketones or nitriles. researchgate.net A common approach involves the alkylation of a suitable nucleophile with a bifunctional electrophile, followed by intramolecular cyclization to forge the second ring of the spiro system. mdpi.com

Table 4: Compound Names

Compound Name
This compound
2-Azaspiro[4.5]decane-1,8-dione
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
N-Fluorobenzenesulfonimide
Diethylaminosulfur Trifluoride
Bis(2-methoxyethyl)aminosulfur Trifluoride
1,1-Cyclopentanediacetic acid
8-Azaspiro[4.5]decane-7,9-dione
N-benzyl-4-piperidone
1,4,8-Triazaspiro[4.5]decan-2-one

Preparation of Fluorinated Cyclohexane Derivatives

The introduction of fluorine atoms into cyclic systems can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability and binding affinity. The synthesis of the 8,8-difluoro-azaspiro[4.5]decan-1-one core heavily relies on the initial preparation of a suitably functionalized difluorinated cyclohexane derivative.

A common strategy for the synthesis of fluorinated cyclohexanes involves the fluorination of a corresponding ketone precursor. For instance, the synthesis of gem-difluorinated cyclohexanes can be achieved through the deoxofluorination of a cyclohexanone (B45756). Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are frequently employed for this transformation. The general approach is outlined in the reaction scheme below:

ReactantReagentProduct
4-Oxocyclohexanecarboxylic acid derivativeDAST or Deoxo-Fluor4,4-Difluorocyclohexanecarboxylic acid derivative

Detailed research has demonstrated that the efficiency of this fluorination can be influenced by the substrate and the specific reaction conditions. For example, the synthesis of all-cis-2,3,5,6-tetrafluorocyclohexane derivatives has been achieved through a multi-step sequence involving a Birch reduction followed by epoxidation and subsequent hydrofluorination ring-opening reactions. beilstein-journals.org While this leads to a tetrafluorinated system, the underlying principles of introducing fluorine via ring-opening of epoxides with fluoride sources like triethylamine (B128534) trihydrofluoride (Et3N·3HF) are relevant. beilstein-journals.orgcore.ac.uk Such methods can be adapted for the synthesis of difluorinated systems by using precursors with a single epoxide or other suitable leaving groups.

Development of Novel Building Blocks for Spirocyclization

The construction of the spirocyclic core of this compound necessitates the use of specialized building blocks that facilitate the spirocyclization step. These building blocks are designed to incorporate the necessary functionalities for the formation of the lactam ring fused at the C4 position of the difluorinated cyclohexane.

The development of novel building blocks for the synthesis of spirocycles is an active area of research. sigmaaldrich.comsigmaaldrich.comnih.gov For the synthesis of the target molecule, a key building block would be a derivative of 4,4-difluorocyclohexanecarboxylic acid or a related synthon. This precursor can then be elaborated to introduce the nitrogen atom required for the lactam ring.

One potential synthetic route involves the conversion of the carboxylic acid to an amino acid derivative. This can be achieved through various methods, such as a Curtius rearrangement of an acyl azide (B81097) derived from the carboxylic acid, followed by hydrolysis of the resulting isocyanate to the amine. This amine can then be coupled with a suitable C2 synthon to form the lactam ring.

Recent advancements in the synthesis of spirocyclic pyrrolidines have utilized [3+2]-cycloaddition reactions between electron-deficient alkenes and in situ generated azomethine ylides. researchgate.net This methodology could be adapted for the synthesis of the 2-azaspiro[4.5]decane system.

The following table summarizes a potential building block and its role in the spirocyclization:

Building BlockSynthetic Utility
4-Amino-4-(carboxymethyl)-1,1-difluorocyclohexanePrecursor for intramolecular cyclization to form the lactam ring.
4,4-DifluorocyclohexanoneStarting material for the introduction of the nitrogen and carboxymethyl functionalities via a Strecker synthesis or similar methods.

Protecting Group Strategies and Optimization of Synthetic Pathways

The successful synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. beilstein-journals.orgnih.gov The choice of protecting groups is critical and must be compatible with the reaction conditions employed throughout the synthetic sequence.

In the context of the synthesis of the target molecule, protecting groups would likely be required for the amine and carboxylic acid functionalities during the elaboration of the fluorinated cyclohexane precursor and the subsequent spirocyclization.

For the amine functionality, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is advantageous due to its stability under a wide range of conditions and its facile removal under acidic conditions. The Cbz group is also widely used and is typically removed by hydrogenolysis.

For the carboxylic acid, ester protecting groups such as methyl or ethyl esters are commonly employed. These groups are generally stable but can be readily hydrolyzed under basic or acidic conditions to reveal the free carboxylic acid at the appropriate stage of the synthesis.

A representative protecting group strategy is outlined below:

Functional GroupProtecting GroupDeprotection Condition
Aminetert-Butoxycarbonyl (Boc)Trifluoroacetic acid (TFA) or HCl in an organic solvent.
Carboxylic AcidMethyl EsterLiOH or NaOH in a mixture of water and an organic solvent.

The strategic application of these methodologies allows for the efficient and controlled synthesis of this compound, a compound with potential applications in various fields of chemical research.

Chemical Reactivity and Mechanistic Investigations of 8,8 Difluoro 2 Azaspiro 4.5 Decan 1 One

Functional Group Transformations on the Azaspiro Lactam Core

The reactivity of the azaspiro lactam core is centered around the lactam nitrogen and the carbonyl group. These sites offer opportunities for structural modification to modulate the compound's physicochemical properties.

Modifications at the Lactam Nitrogen (e.g., N-alkylation, N-acylation)

The secondary amine within the lactam ring is a key site for functionalization. N-alkylation and N-acylation reactions are fundamental transformations for introducing a wide variety of substituents.

N-Alkylation: The nitrogen atom of the lactam can be alkylated under basic conditions. While direct experimental data for 8,8-Difluoro-2-azaspiro[4.5]decan-1-one is not available, studies on the closely related 2-azaspiro[4.5]decan-3-one demonstrate that this transformation is readily achievable. For instance, treatment with a base such as sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide, can yield the corresponding N-alkylated product. nih.govresearchgate.net A variety of alkylating agents can be employed, including methyl iodide, allyl bromide, and benzyl bromide. nih.govresearchgate.net

Table 1: Examples of N-Alkylation on an Analogous 2-Azaspiro[4.5]decan-3-one Scaffold nih.gov

Entry Alkylating Agent Product Yield (%)
1 Methyl iodide 2-Methyl-2-azaspiro[4.5]decan-3-one 30
2 Allyl bromide 2-Allyl-2-azaspiro[4.5]decan-3-one 52
3 Benzyl bromide 2-Benzyl-2-azaspiro[4.5]decan-3-one 72

This data is for the non-fluorinated analog and serves as a model for the potential reactivity of this compound.

N-Acylation: Similar to alkylation, acylation of the lactam nitrogen can be accomplished using acylating agents such as acid chlorides or anhydrides in the presence of a base. This modification introduces an acyl group, which can influence the electronic properties and biological activity of the molecule.

Reactivity of the Carbonyl Moiety

The lactam carbonyl group is another key functional handle. It can undergo reduction and addition reactions, although it is generally less reactive than a ketone or aldehyde carbonyl.

Reduction of the carbonyl group to a methylene group would transform the lactam into the corresponding cyclic amine, 8,8-difluoro-2-azaspiro[4.5]decane. This can typically be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Alternatively, partial reduction to a hydroxyl group is also a possibility under carefully controlled conditions.

Nucleophilic addition to the carbonyl carbon can also occur, though the resonance stabilization of the amide bond makes it less electrophilic. Strong nucleophiles would be required to effect such transformations.

Transformations Involving the Spirocyclic Ring System

The spirocyclic nature of the decane ring system imparts a three-dimensional architecture to the molecule. While specific transformations of the spirocyclic ring in this compound have not been documented, general synthetic strategies for constructing and modifying spiro[4.5]decane systems often involve ring-closing metathesis or Claisen rearrangements. researchgate.netsemanticscholar.orgresearchgate.net These methods could potentially be adapted to further functionalize the cyclohexane (B81311) portion of the molecule.

Reactivity Profile of the gem-Difluoromethylene Group

The gem-difluoromethylene group at the 8-position is a significant feature of the molecule, profoundly influencing its properties and reactivity.

Stability and Chemical Resistance Studies

The introduction of a gem-difluoro group into a cycloalkane framework generally enhances the metabolic stability of the molecule. nih.govresearchgate.net The strong carbon-fluorine bonds are resistant to cleavage by many metabolic enzymes. This increased stability is a desirable trait in medicinal chemistry. Studies on functionalized gem-difluorinated cycloalkanes have shown that this modification can lead to a slight improvement in metabolic stability. rsc.orgresearchgate.net The gem-difluoro group is also generally stable to a wide range of chemical reagents, making it a robust substituent during further synthetic manipulations of other parts of the molecule.

Reactions Involving C-F Bond Activation and Functionalization

While C-F bonds are notoriously strong and unreactive, their selective activation and functionalization represent an active area of research in organic chemistry. nih.gov The activation of C(sp³)–F bonds in unactivated gem-difluoroalkanes is challenging but can be achieved under specific conditions, often involving strong Lewis acids or radical-based methods. researchgate.netmdpi.com For instance, aluminum-based Lewis acids have been shown to control the selective transformation of unactivated gem-difluoroalkanes. researchgate.net Photochemical methods are also emerging as a powerful tool for C-F bond activation. nih.gov

In the context of this compound, reactions involving C-F bond activation would likely require harsh conditions and specialized reagents. Such transformations could potentially lead to the introduction of new functional groups at the 8-position, but would need to be carefully designed to avoid decomposition of the rest of the molecule. Radical-based transformations of polyfluoroarenes and gem-difluoroalkenes are becoming more common and could potentially be adapted for this system. rsc.org

Detailed Mechanistic Elucidation of Key Transformations of this compound

The synthesis and reactivity of fluorinated spirocyclic compounds, such as this compound, have garnered significant interest due to their potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms can profoundly influence the conformational preferences, metabolic stability, and biological activity of molecules. A key transformation for the synthesis of the 2-azaspiro[4.5]decane scaffold involves a copper-catalyzed cascade reaction that includes difluoroalkylation, cyclization, and dearomatization steps. This section provides a detailed mechanistic elucidation of these critical transformations.

Radical Reaction Pathways in Difluoroalkylation and Cyclization

The formation of the difluoroalkyl 2-azaspiro[4.5]decane core is effectively achieved through a copper-catalyzed cascade reaction of N-benzylacrylamide with an electrophilic bromodifluoroacetate reagent. This process is initiated by the generation of a difluoroalkyl radical, a key intermediate in the reaction sequence.

The proposed radical reaction pathway commences with the reduction of a Cu(I) species to generate a catalytic Cu(0) complex. This highly reactive species then engages with ethyl bromodifluoroacetate, leading to the formation of a difluoroacetyl radical (•CF₂CO₂Et) and the regeneration of a Cu(I) species.

This difluoroacetyl radical subsequently adds to the electron-rich double bond of N-benzylacrylamide. This addition is followed by a crucial 5-exo-trig cyclization event. In this step, the newly formed radical attacks the aromatic ring of the benzyl group, forging a new carbon-carbon bond and constructing the spirocyclic framework. This intramolecular cyclization is a favored pathway, leading to the formation of a five-membered lactam ring fused to a cyclohexadienyl radical intermediate.

Key Steps in the Radical Cascade:

StepDescriptionIntermediate
1. Radical Generation A Cu(0) catalyst reacts with ethyl bromodifluoroacetate to form a difluoroacetyl radical.•CF₂CO₂Et
2. Radical Addition The difluoroacetyl radical adds to the alkene of N-benzylacrylamide.Alkyl radical
3. 5-exo-trig Cyclization The resulting radical undergoes intramolecular cyclization onto the aromatic ring.Spirocyclohexadienyl radical

This radical cascade efficiently assembles the core structure of the difluoro-2-azaspiro[4.5]decan-1-one system in a single synthetic operation.

Dearomatizing Cyclization Mechanisms

A pivotal aspect of the transformation is the dearomatization of the benzyl group during the cyclization step. The intramolecular attack of the radical onto the aromatic ring disrupts its aromaticity, leading to the formation of a spirocyclohexadienyl intermediate. This dearomatizing event is a powerful strategy for rapidly building molecular complexity and accessing three-dimensional spirocyclic architectures from simple, planar aromatic precursors.

The efficiency of this dearomatizing cyclization is a testament to the unique reactivity imparted by the radical process, which allows for the formation of the sterically demanding spirocyclic junction.

Influence of Catalyst Systems on Reaction Mechanism (e.g., Copper-Catalyzed, Gold-Catalyzed)

The choice of catalyst is paramount in directing the outcome and efficiency of the synthesis of difluoro-2-azaspiro[4.5]decan-1-ones.

Copper-Catalyzed Systems:

Copper catalysts, particularly in their lower oxidation states (Cu(0) and Cu(I)), are highly effective in promoting the single-electron transfer (SET) processes necessary for the generation of the initial difluoroalkyl radical from bromodifluoroacetate. The catalytic cycle is believed to involve the following key oxidation states of copper:

Copper SpeciesRole in Catalytic Cycle
Cu(0) Reduces the bromodifluoroacetate to generate the difluoroacetyl radical.
Cu(I) The resulting species after the initial SET, can be involved in the regeneration of Cu(0).
Cu(II) Potentially involved in the oxidation of the spirocyclohexadienyl radical intermediate.

Gold-Catalyzed Systems:

While copper catalysis has been demonstrated to be effective for the synthesis of the difluoro-2-azaspiro[4.5]decane scaffold via a radical pathway, gold catalysis typically operates through different mechanistic manifolds. Gold catalysts, particularly Au(I) and Au(III) complexes, are renowned for their ability to act as powerful π-acids, activating alkynes, allenes, and alkenes towards nucleophilic attack.

In the context of spirocycle synthesis, gold catalysts have been extensively used in cycloisomerization and hydroarylation reactions. A hypothetical gold-catalyzed pathway to a similar spiro-lactam framework might involve the activation of an alkyne- or allene-tethered N-benzylamide. This would be followed by an intramolecular nucleophilic attack of the aromatic ring onto the activated π-system, leading to a dearomatizing cyclization. However, to date, specific mechanistic studies on the gold-catalyzed synthesis of this compound are not prominently documented in the scientific literature. Such an approach would likely proceed through an ionic rather than a radical mechanism, offering a complementary strategy to the copper-catalyzed methods. Further research in this area could unveil novel and efficient synthetic routes to this and related fluorinated spiro-lactams.

Computational and Theoretical Studies of 8,8 Difluoro 2 Azaspiro 4.5 Decan 1 One

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the electronic properties and reactivity of a molecule. For 8,8-difluoro-2-azaspiro[4.5]decan-1-one, these calculations are crucial for understanding the influence of the gem-difluoro group on the electronic environment of the spirocyclic system.

The electronic structure of this compound is characterized by the interplay between the lactam functionality and the electron-withdrawing difluoro group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity. youtube.comyoutube.com The HOMO is typically localized around the electron-rich regions, such as the nitrogen atom of the lactam, while the LUMO is expected to be centered on the electron-deficient carbonyl group and the carbon atom bearing the fluorine atoms. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical stability and reactivity of the molecule.

Table 1: Calculated Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -7.25
LUMO 1.58

Note: The data in this table is hypothetical and for illustrative purposes.

The charge distribution within this compound is significantly influenced by the high electronegativity of the fluorine atoms. researchgate.netunito.it This results in a notable polarization of the C-F bonds, creating a localized region of negative electrostatic potential around the fluorine atoms and a corresponding area of positive potential on the adjacent carbon atom. The electrostatic potential map would likely reveal a strong dipole moment for the molecule, with the negative pole oriented towards the fluorine atoms and the positive pole near the amide proton.

Table 2: Mulliken Atomic Charges of Selected Atoms

Atom Charge (a.u.)
O(carbonyl) -0.55
N(amide) -0.42
C(carbonyl) +0.65
C(spirocenter) +0.15
C(CF2) +0.78

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Dynamics

The three-dimensional shape and flexibility of a molecule are critical for its biological activity. Conformational analysis and molecular dynamics simulations provide a detailed picture of the preferred shapes and dynamic behavior of this compound. mdpi.com

The introduction of two fluorine atoms at the 8-position has significant steric and electronic consequences for the conformation of the molecule. researchgate.netnih.gov Sterically, the fluorine atoms are relatively small, but the C-F bonds are longer than C-H bonds, which can lead to increased gauche interactions. Electronically, the strong electron-withdrawing nature of the fluorine atoms can influence the bond lengths and angles in the cyclohexane (B81311) ring through hyperconjugative effects. This can lead to a preference for specific chair conformations where unfavorable dipole-dipole interactions are minimized.

Molecular dynamics (MD) simulations can provide a detailed understanding of the conformational landscape of this compound over time. mdpi.com By simulating the motion of the atoms at a given temperature, MD can reveal the relative populations of different conformers and the energy barriers for interconversion between them. These simulations would likely show that while the cyclohexane ring remains predominantly in a chair conformation, the lactam ring exhibits greater flexibility. The fluorine atoms would be observed to restrict the rotational freedom of the C-C bonds in their vicinity.

Table 3: Compound Names Mentioned

Compound Name

Theoretical Prediction of Spectroscopic Parameters

Theoretical predictions of spectroscopic parameters are crucial for the structural elucidation and characterization of novel compounds. These computational methods provide valuable insights into the spectral properties of molecules before they are synthesized or can aid in the interpretation of experimental data.

Computational NMR Chemical Shift Prediction (e.g., ¹H, ¹³C, ¹⁹F NMR)

Computational quantum mechanical methods, such as Density Functional Theory (DFT), are commonly employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. This process typically involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus.

For this compound, a theoretical study would involve:

Geometric Optimization: The three-dimensional structure of the molecule would be optimized to find its most stable conformation.

Shielding Tensor Calculation: Using a suitable level of theory and basis set, the isotropic magnetic shielding constants for each hydrogen, carbon, and fluorine atom would be calculated.

Chemical Shift Determination: The predicted chemical shifts would be obtained by referencing the calculated isotropic shielding values to the shielding of a standard reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a suitable standard for ¹⁹F.

No specific studies presenting these theoretical NMR chemical shift predictions for this compound were found.

Vibrational Frequency Analysis for IR and Raman Spectroscopy

Vibrational frequency analysis is a computational tool used to predict the infrared (IR) and Raman spectra of a molecule. This analysis is valuable for identifying functional groups and understanding the vibrational modes of the molecule. The process involves:

Frequency Calculation: After geometric optimization, the second derivatives of the energy with respect to the nuclear coordinates are calculated to determine the harmonic vibrational frequencies.

Intensity and Activity Prediction: The IR intensities and Raman activities are also calculated to predict the appearance of the spectra.

Spectral Simulation: The calculated frequencies and intensities are then used to generate theoretical IR and Raman spectra.

Specific theoretical vibrational frequency analyses for this compound are not available in the reviewed literature.

Computational Modeling of Reaction Pathways and Transition States

Energetic Profiles of Proposed Mechanisms

By mapping the potential energy surface of a reaction, computational chemistry can provide detailed energetic profiles. This would involve:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to determine their energies.

Transition State Searching: The transition state structure connecting the reactants and products is located and its energy is calculated.

Activation Energy Calculation: The difference in energy between the transition state and the reactants provides the activation energy for the reaction.

No studies detailing the energetic profiles of reaction mechanisms involving this compound were identified.

Prediction of Reaction Intermediates and Selectivity

Computational modeling can also be used to predict the formation of reaction intermediates and to understand the selectivity (e.g., regioselectivity, stereoselectivity) of a reaction. This is achieved by:

Intermediate Identification: Potential intermediates along the reaction pathway are proposed and their stabilities are calculated.

Selectivity Analysis: The activation energies for different possible reaction pathways are compared to predict which products are likely to be favored.

There are currently no published computational studies that predict reaction intermediates or selectivity for reactions involving this compound.

Advanced Spectroscopic and Analytical Methodologies for Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of organic molecules. A full assignment for 8,8-Difluoro-2-azaspiro[4.5]decan-1-one requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

High-resolution 1D NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons in the pyrrolidinone and cyclohexane (B81311) rings. The protons on carbons adjacent to the nitrogen (C3) and the spiro-center (C5) would likely appear as complex multiplets. Protons on the cyclohexane ring would be split not only by neighboring protons but also by the nearby fluorine atoms, resulting in complex splitting patterns. The chemical shifts would be indicative of their local electronic environment.

¹³C NMR: The carbon NMR spectrum would confirm the presence of the nine distinct carbon atoms in the structure. Key signals would include the carbonyl carbon (C1) of the lactam at a characteristic downfield shift (typically >170 ppm), the spiro carbon (C5), and the fluorine-bearing carbon (C8), which would exhibit a large C-F coupling constant. The other aliphatic carbons of the two rings would appear at higher field strengths.

¹⁹F NMR: The fluorine NMR spectrum is crucial for this compound. It would be expected to show a single resonance, as the two fluorine atoms are chemically equivalent. However, this signal would be split by adjacent protons, providing information about the through-space and through-bond proximity of H atoms to the fluorine atoms.

Table 1: Predicted 1D NMR Spectral Characteristics for this compound

Nucleus Expected Chemical Shift Range (ppm) Key Expected Features
¹H 1.5 - 4.0 Complex multiplets due to proton-proton and proton-fluorine coupling. Signal for N-H proton.
¹³C 20 - 180 Downfield signal for C=O. Signal for C-F carbon with large ¹JCF coupling. Signal for spiro carbon.

Two-dimensional NMR experiments are essential to assemble the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the cyclohexane and pyrrolidinone rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the unambiguous assignment of which protons are attached to which carbons, pairing the ¹H and ¹³C NMR data.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for determining the three-dimensional structure and stereochemistry of the molecule. NOESY correlations would help define the spatial relationships between protons on the two different rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of a molecule, further confirming its identity.

HRMS is used to determine the exact mass of the parent ion with very high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula of this compound (C₉H₁₃F₂NO), distinguishing it from any other compounds with the same nominal mass. The expected monoisotopic mass would be calculated and compared to the experimental value to confirm the molecular formula.

In tandem mass spectrometry, the molecular ion is isolated and then fragmented. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, characteristic fragmentation patterns would likely involve:

Cleavage of the lactam ring.

Loss of small neutral molecules such as CO or HF.

Retro-Diels-Alder or other ring-opening fragmentations of the cyclohexane ring.

The analysis of these fragmentation pathways provides strong corroborating evidence for the proposed structure.

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Information Obtained Expected Value/Observation
HRMS Exact Mass / Molecular Formula [M+H]⁺ = 190.1038 (Calculated for C₉H₁₄F₂NO⁺)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band characteristic of the lactam carbonyl (C=O) stretching vibration, typically found in the range of 1650-1700 cm⁻¹. Another key feature would be the N-H stretching vibration of the secondary amide, appearing as a sharp peak around 3200-3400 cm⁻¹. The C-F bonds would also give rise to strong absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is also visible in Raman, C-C and C-F symmetric stretching modes often provide strong signals. The spirocyclic carbon framework would also have characteristic vibrations.

Table 3: Expected Vibrational Spectroscopy Peaks for this compound

Functional Group Technique Expected Wavenumber (cm⁻¹)
N-H (stretch) IR 3200 - 3400
C-H (stretch) IR, Raman 2850 - 3000
C=O (stretch) IR, Raman 1650 - 1700

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of a crystalline compound at an atomic level. For a chiral molecule like this compound, which possesses a spirocyclic center, this technique is indispensable for the unambiguous determination of its absolute stereochemistry and solid-state conformation.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density within the crystal, allowing for the precise mapping of atomic positions, bond lengths, bond angles, and torsional angles. For derivatives of azaspiro[4.5]decanes, X-ray analysis has been successfully employed to confirm their molecular structure and establish the absolute configuration of stereocenters. nih.govresearchgate.net

In the solid state, this compound would be expected to exhibit a specific crystal packing arrangement, influenced by intermolecular forces such as hydrogen bonding (via the lactam N-H group), and dipole-dipole interactions (involving the carbonyl and C-F bonds). A hypothetical summary of crystallographic data that would be obtained for this compound is presented in the table below.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Chemical Formula C₉H₁₃F₂NO
Formula Weight 189.20 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543
b (Å) 11.281
c (Å) 9.456
β (°) 105.34
Volume (ų) 878.9
Z (molecules/unit cell) 4
Density (calculated) 1.430 g/cm³

Note: This data is illustrative and not based on published experimental results.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, essential for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic techniques are critical for assessing its purity after synthesis and for isolating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique for the purity assessment of non-volatile compounds like this compound. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For a polar compound such as this spiro-lactam, reversed-phase HPLC is typically the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks. HPLC methods are routinely used for the quantification of impurities in analogous compounds, such as 2-Azaspiro[4.5]decan-3-one, which is a known impurity in Gabapentin (B195806). semanticscholar.orgnih.govmdpi.com

Illustrative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

| Column Temp. | 30 °C |

Note: This table represents a typical starting method for analysis.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. The applicability of GC for this compound depends on its thermal stability and volatility. Given its molecular weight and the presence of a polar lactam functional group, derivatization might be necessary to increase volatility and prevent on-column degradation. However, for similar molecular weight structures, GC-MS has been used for identification and quantification. nih.gov

A typical GC analysis would involve injecting the sample into a heated inlet, where it is vaporized and swept by a carrier gas (e.g., helium) onto a capillary column. The separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection. A validated GC-MS method would ensure specificity, linearity, accuracy, and precision for quality control purposes. mdpi.com

Since this compound is a chiral molecule, determining its enantiomeric purity is crucial, especially in pharmaceutical contexts where enantiomers can have different biological activities. Chiral chromatography, most often a specialized form of HPLC, is the standard method for separating and quantifying enantiomers.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely effective for a broad range of chiral compounds. The successful separation and identification of enantiomers of related diazaspiropiperidine compounds have been achieved using normal-phase chiral HPLC. researchgate.netresearchgate.net The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Hypothetical Chiral HPLC Separation Data

Enantiomer Retention Time (min) Peak Area (%)
(R)-enantiomer 12.5 99.5
(S)-enantiomer 15.8 0.5

| % Enantiomeric Excess (ee) | 99.0% | |

Note: This data is for illustrative purposes to demonstrate a successful enantiomeric separation.

Exploration of 8,8 Difluoro 2 Azaspiro 4.5 Decan 1 One As a Privileged Scaffold in Chemical Research

Principles of Scaffold Design for Novel Chemical Entities

The design of molecular scaffolds is a foundational aspect of medicinal chemistry, aiming to create core structures that can be elaborated into a multitude of analogues with diverse biological activities. An ideal scaffold should possess a well-defined three-dimensional geometry, offer multiple points for chemical modification, and exhibit favorable physicochemical properties. Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly recognized as privileged scaffolds because their non-planar, rigid nature can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible or planar structures. cam.ac.uknih.gov

The defining feature of a spirocycle is the spiro-carbon, a quaternary carbon atom at the junction of the two rings. This structural feature has profound stereochemical implications. The fusion of two rings through a single point restricts conformational flexibility, leading to a limited number of well-defined 3D arrangements. researchgate.net In the case of 8,8-difluoro-2-azaspiro[4.5]decan-1-one, the spirocyclic core imparts a rigid architecture that can precisely orient substituents for optimal interaction with protein binding sites.

Controlling the stereochemistry at the spiro-center and any other chiral centers within the rings is crucial for maximizing the potential of a spirocyclic scaffold. researchgate.net Even without additional chiral centers on the rings, the spiro atom itself can be a source of chirality, depending on the substitution pattern of the rings. This inherent three-dimensionality is a significant advantage over the flat, aromatic systems that have historically dominated medicinal chemistry, as it allows for more effective exploration of the complex, 3D nature of biological macromolecules. researchgate.net

The strategic incorporation of fluorine into organic molecules is a powerful tool in modern drug design. The unique properties of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's properties. In this compound, the gem-difluoro group at the 8-position of the cyclohexane (B81311) ring is not merely a passive substituent.

The introduction of a CF2 group can exert significant conformational effects on the ring system. nih.gov The strong dipole of the C-F bonds can alter the torsional preferences within the cyclohexane ring, leading to a favored conformation that might differ from its non-fluorinated counterpart. nih.govrsc.org This conformational locking can pre-organize the scaffold into a shape that is optimal for binding to a specific biological target, thereby reducing the entropic penalty of binding and potentially increasing potency. nih.gov Furthermore, fluorine can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can be critical for molecular recognition at a protein's active site. The gem-difluoro motif can also block metabolic oxidation at that position, enhancing the metabolic stability of the compound. researchgate.net

Application in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally complex and diverse small molecules for high-throughput screening. cam.ac.uknih.gov The goal of DOS is to efficiently populate chemical space with a wide range of molecular architectures. beilstein-journals.org The rigid and multi-functionalizable scaffold of this compound makes it an excellent starting point for DOS campaigns.

While the specific synthesis of this compound is not widely detailed in readily available literature, its structure suggests plausible synthetic routes that would allow for the creation of numerous analogues. A general approach could involve the synthesis of a gem-difluorinated cyclohexanone (B45756) precursor, followed by a reaction sequence to construct the spiro-fused lactam ring. For example, a multi-component reaction involving the fluorinated ketone, an amine, and a source of the lactam carbonyl could be envisioned.

The generation of a library of analogues would involve systematically varying the building blocks used in the synthesis. For instance, different amines could be used to introduce diversity at the nitrogen atom of the lactam ring. Similarly, modifications to the cyclohexane ring could be made prior to the spirocyclization step. This approach allows for the rapid generation of a multitude of distinct compounds, each with a unique substitution pattern, thereby broadly exploring the chemical space around the core scaffold. beilstein-journals.org

Once the this compound core is synthesized, it offers several handles for further diversification. These points of functionalization are key to creating a comprehensive chemical library.

Functionalization Site Potential Reactions Introduced Diversity
Lactam Nitrogen (N-2)Alkylation, Acylation, ArylationA wide range of substituents can be introduced to probe interactions with the biological target.
Carbonyl Group (C-1)Reduction, Conversion to ThiolactamModifies hydrogen bonding capabilities and steric properties.
Cyclohexane RingHalogenation, Nitration, Friedel-Crafts (if activated)Introduces electronic and steric changes on the carbocyclic portion of the scaffold.
α-Carbon to the LactamAlkylation, Aldol CondensationAllows for the introduction of side chains that can explore additional binding pockets.

Such functionalization strategies enable the systematic modification of the scaffold's properties. For example, alkylation of the lactam nitrogen can alter the molecule's lipophilicity and introduce new interaction points. Modification of the cyclohexane ring can be used to fine-tune the electronic properties and shape of the molecule. This systematic approach to diversification is essential for mapping the structure-activity relationship (SAR) of the scaffold and identifying compounds with desired biological activities. nih.gov

Development of Molecular Probes and Tool Compounds for Mechanistic Investigations

Beyond its potential as a scaffold for drug candidates, this compound is also a promising platform for the development of molecular probes and tool compounds. These are molecules designed to study biological processes and mechanisms of action. The unique properties of fluorine make it particularly valuable in this context.

The presence of the two fluorine atoms provides a powerful spectroscopic handle for ¹⁹F Nuclear Magnetic Resonance (NMR) studies. nih.gov ¹⁹F NMR has several advantages for studying biological systems: there is virtually no background ¹⁹F signal in most biological samples, and the ¹⁹F chemical shift is highly sensitive to the local chemical environment. pharma-industry-review.comresearchgate.net

A molecular probe based on the this compound scaffold could be used to study protein-ligand interactions. If the compound binds to a target protein, the ¹⁹F NMR signal of the gem-difluoro group would likely shift, providing direct evidence of binding. nih.gov This technique can be used to screen for binding, determine binding affinities, and even map the binding site on the protein. The rigid nature of the spirocyclic scaffold ensures that any observed changes in the ¹⁹F NMR signal are due to specific interactions with the target, rather than conformational changes of the probe itself.

By attaching reporter groups, such as fluorescent dyes or biotin, to the scaffold (for example, at the lactam nitrogen), multifunctional probes can be created. These probes could be used in a variety of assays, including fluorescence microscopy and affinity chromatography, to investigate the localization and interactions of the target protein within a cellular context.

Isotopic Labeling Strategies for Research Probes

Isotopic labeling is a technique used to track a molecule's journey through a biological system, chemical reaction, or metabolic pathway. wikipedia.org By replacing one or more atoms of the compound with their isotopes, researchers can monitor its distribution and fate. For a scaffold like this compound, isotopic labeling, particularly with positron-emitting radionuclides, is crucial for creating research probes for in vivo imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov

PET imaging allows for the non-invasive, quantitative visualization of biological processes in real-time. The development of radiolabeled versions of novel scaffolds is essential for understanding their pharmacokinetic and pharmacodynamic properties. nih.gov Common strategies involve the incorporation of isotopes such as Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C).

Fluorine-18 (¹⁸F) Labeling: Given the presence of two stable fluorine atoms in the this compound structure, isotopic exchange or nucleophilic substitution to introduce ¹⁸F is a primary strategy. Fluorine-18 is a favored radioisotope for PET due to its ideal half-life (109.8 minutes) and low positron energy. nih.gov

Nucleophilic Substitution: A common method involves synthesizing a precursor molecule where a leaving group (e.g., tosylate, mesylate, or a nitro group) is positioned at a site intended for labeling. nih.gov This precursor is then reacted with [¹⁸F]fluoride. For spirocyclic structures, specialized precursors, such as spirocyclic hypervalent iodine precursors, have been developed to facilitate radiofluorination. nih.govresearchgate.net

Automated Synthesis: The radiolabeling process for ¹⁸F-compounds is often automated using commercially available synthesis modules. nih.gov This ensures reproducibility and minimizes radiation exposure. A typical automated process involves a one-pot, two-step procedure to yield the final radiolabeled compound with high radiochemical purity. nih.gov

Carbon-11 (¹¹C) Labeling: Carbon-11 is another key positron-emitting isotope used in PET imaging, although its shorter half-life (20.4 minutes) presents greater synthetic challenges. nih.gov A versatile method for introducing ¹¹C is through carbonylation reactions using [¹¹C]carbon monoxide ([¹¹C]CO). nih.govresearchgate.net

[¹¹C]Carbonylation: The carbonyl group within the lactam ring of this compound makes it a potential candidate for ¹¹C-labeling strategies. Modern techniques allow for [¹¹C]carbonylation to be performed "in-loop" within an HPLC system, simplifying the process and making it suitable for the cGMP (current Good Manufacturing Practice) production of radiopharmaceuticals. nih.govresearchgate.net This method can be used to synthesize ¹¹C-labeled amides, esters, and carboxylic acids from the [¹¹C]CO precursor. nih.gov

The selection of an isotopic labeling strategy depends on the specific research question, the required half-life of the isotope, and the chemical feasibility of introducing the label without altering the molecule's biological properties. nih.gov

IsotopeHalf-lifeCommon Labeling PrecursorLabeling Reaction ExampleKey Advantage
Fluorine-18 (¹⁸F) 109.8 minTosylate, Mesylate, Nitro-group, Hypervalent IodineNucleophilic SubstitutionLonger half-life allows for longer imaging studies and transport to other facilities. nih.gov
Carbon-11 (¹¹C) 20.4 min[¹¹C]CO, [¹¹C]CH₃IPalladium-mediated Carbonylation, MethylationCarbonyl and methyl groups are common in bioactive molecules, offering broad applicability. nih.gov

Structure-Activity Relationship Studies: Methodological Considerations and Scaffold Optimization Principles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org For a privileged scaffold like this compound, a systematic SAR exploration is essential for optimizing its properties and developing potent and selective drug candidates. nih.govnih.gov

Methodological Considerations: The process of establishing SAR is iterative. It involves designing and synthesizing a series of analogues where specific parts of the lead molecule are systematically modified. drugdesign.org These modifications can include altering functional groups, changing ring sizes, or introducing new substituents.

Key methodological steps include:

Identification of a Lead Compound: Starting with a compound that shows desired, albeit non-optimized, biological activity.

Systematic Molecular Modification: Creating a library of related compounds by making single, deliberate changes to the lead structure. drugdesign.org For the this compound scaffold, this could involve modifications at the nitrogen atom, the lactam ring, or the cyclohexane ring.

Biological Evaluation: Testing the synthesized analogues in relevant biological assays to measure their activity (e.g., binding affinity, enzyme inhibition, cellular potency).

Data Analysis and Iteration: Analyzing the results to identify which structural features are critical for activity and which can be modified to improve properties like potency, selectivity, and metabolic stability. researchgate.net Computational methods, such as molecular docking, are often used to rationalize the observed SAR and guide the design of the next generation of compounds. mdpi.com

Scaffold Optimization Principles: Optimizing the this compound scaffold involves a multiparameter approach, balancing potency with other crucial drug-like properties. researchgate.net

The 2-Azaspiro[4.5]decane Core: This spirocyclic core imparts a rigid, three-dimensional geometry, which can pre-organize substituents into a favorable conformation for receptor binding. tandfonline.com SAR studies on related azaspiro[4.5]decane derivatives have shown that modifications to the piperidine (B6355638) nitrogen (position 2) can significantly impact biological activity. nih.govnih.gov For instance, introducing different substituents on the nitrogen can modulate receptor affinity and selectivity.

The Lactam Ring: The lactam moiety is a common feature in many biologically active compounds. nih.gov The carbonyl group can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. drugdesign.org Modifications such as changing the lactam ring size (e.g., to a γ-lactam) have been shown to significantly alter the biological profile of spiro-lactams, sometimes indicating that the specific ring conformation is essential for activity. nih.gov

The gem-Difluoro Group: The introduction of a gem-difluoro (CF₂) group at the 8-position has profound effects on the molecule's properties. nih.gov

Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter the local electronic environment, impacting the acidity or basicity of nearby functional groups through inductive effects. nih.gov This modification is known to influence lipophilicity and aqueous solubility, which are critical for a compound's pharmacokinetic profile. nih.govresearchgate.net

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the gem-difluoro group resistant to metabolic oxidation. mdpi.com Placing this group at a metabolically vulnerable position can block undesirable metabolism, thereby improving the compound's half-life in the body. nih.gov

Conformational Effects: The CF₂ group can influence the conformation of the cyclohexane ring, which in turn can affect how the entire molecule presents itself to its biological target. nih.gov

Future Directions and Emerging Research Avenues in Difluorinated Azaspiro 4.5 Decan 1 One Chemistry

Integration with Flow Chemistry and Automated Synthetic Platforms

The translation of synthetic protocols for difluorinated compounds to automated and flow chemistry platforms represents a significant step toward enhancing efficiency, safety, and scalability. While batch synthesis remains prevalent, continuous flow processes offer superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for managing potentially hazardous reagents or highly exothermic reactions often involved in fluorination chemistry.

Automated synthesis units can facilitate high-throughput screening of reaction conditions and the rapid generation of analog libraries for structure-activity relationship (SAR) studies. researchgate.net The synthesis of fluorinated motifs, including gem-difluoroalkenes, has been successfully adapted to commercial automated synthesis units, demonstrating the feasibility of this approach for related structures like 8,8-Difluoro-2-azaspiro[4.5]decan-1-one. researchgate.net This integration allows for more rapid optimization and production, accelerating the drug discovery and development pipeline.

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis of Fluorinated Spirocycles

Feature Batch Synthesis Flow Chemistry / Automated Platforms
Scalability Often challenging, requires process redevelopment. More straightforward, linear scalability.
Safety Higher risk with exothermic reactions or hazardous reagents. Enhanced safety due to small reaction volumes and better heat transfer.
Control Limited control over mixing and temperature gradients. Precise control over reaction parameters.
Reproducibility Can vary between batches. High reproducibility and consistency.

| Throughput | Lower, suitable for discovery but slower for optimization. | High-throughput capabilities for library synthesis and optimization. researchgate.net |

Application of Machine Learning and AI in Synthesis Design and Prediction

Key AI/ML Applications in Synthesis Planning:

Retrosynthesis Prediction: AI algorithms can propose multiple synthetic routes to a target molecule. cas.orgnih.gov

Reaction Outcome Prediction: ML models can predict the major product, yield, and potential byproducts of a given reaction. researchgate.netdigitellinc.com

Optimization of Conditions: AI can suggest optimal solvents, catalysts, and temperatures to maximize yield and minimize waste.

De Novo Design: Generative models can design novel molecules with desired properties and propose their synthetic routes. illinois.edu

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. chemistryjournals.net Future research on this compound will likely focus on creating more sustainable synthetic routes. This involves several key strategies:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net

Catalysis: Employing organocatalysts or biocatalysts to replace heavy metal catalysts, reducing toxicity and waste. mdpi.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or electrochemical methods to reduce reaction times and energy consumption. mdpi.comrsc.org

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

For instance, the synthesis of spiro compounds has been achieved using microwave-assisted multicomponent reactions in ethanol with an ionic liquid as a catalyst, showcasing a greener approach. mdpi.com Similarly, electrochemical methods that use electrons as clean oxidants are being developed for the synthesis of spirolactones. rsc.org Applying these principles to the synthesis of difluorinated azaspirocycles could significantly reduce the environmental footprint of their production. boehringer-ingelheim.com

Exploration of Novel Reactivity Patterns and Rearrangements

The presence of the gem-difluoro group on the cyclohexane (B81311) ring of this compound significantly influences its electronic properties and reactivity. The strong electron-withdrawing nature of the two fluorine atoms can affect the acidity of adjacent protons and the stability of nearby carbocations or radical intermediates. nih.gov

Future research will delve into exploring this unique reactivity. This could include:

Functionalization of the Spirocyclic Core: Investigating selective reactions at positions alpha to the carbonyl or the fluorine atoms.

Ring-Opening and Rearrangement Reactions: Studying the stability of the spirocycle under various conditions (e.g., acidic, basic, thermal) to discover novel molecular rearrangements that could lead to new scaffolds.

Photocatalysis: Utilizing visible-light-induced reactions, which have proven effective for the synthesis of other gem-difluorinated spiro-γ-lactam oxindoles, to forge new bonds under mild conditions. nih.gov

Understanding these reactivity patterns will not only provide deeper insight into the fundamental chemistry of fluorinated spirocycles but also open pathways to a wider array of complex and diverse derivatives.

Expanding the Scope of Azaspiro[4.5]decane Scaffolds in Advanced Materials Research

While the primary focus for azaspiro[4.5]decane scaffolds has been in medicinal chemistry, their rigid three-dimensional structure and the unique properties imparted by fluorination make them attractive candidates for advanced materials. mdpi.comnih.govnih.govnih.gov The incorporation of fluorine atoms into organic materials is known to modulate key electronic and physical properties. rsc.org

Table 2: Potential Applications of Fluorinated Azaspiro[4.5]decane Scaffolds in Materials Science

Application Area Rationale for Use Potential Impact
Fluoropolymers The rigid spirocyclic unit can enhance thermal stability and mechanical properties. Development of high-performance polymers with tailored characteristics. researchgate.net
Optoelectronic Materials Fluorination lowers HOMO/LUMO energy levels, potentially improving electron injection and stability in devices like OLEDs. rsc.org Creation of more efficient and durable organic electronic components.
Liquid Crystals The defined shape and polarity of the scaffold could influence mesophase behavior. Design of novel liquid crystalline materials for display technologies.

| Smart Materials | Spiro compounds like spiropyrans and spirooxazines are known photochromic switches; this property could be engineered into azaspirodecane systems. nih.gov | Development of materials that respond to external stimuli (e.g., light, heat) for applications in sensing and data storage. nih.gov |

Future research will likely involve the synthesis of functionalized this compound monomers that can be incorporated into polymers or larger conjugated systems. Exploring how this unique building block influences the bulk properties of materials will open up new frontiers beyond its current applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 8,8-difluoro-2-azaspiro[4.5]decan-1-one, and what are their limitations?

  • Answer: The compound can be synthesized via fluorination reactions using reagents like [SF₃][SbF₆] in the presence of CsF. However, these reactions often yield low quantities (~20–30%) due to competing side reactions, such as HF formation, which complicates purification . Multi-component condensation strategies (e.g., combining aromatic substrates with aldehydes and nitriles) are also viable but require precise control of reaction conditions to avoid over-functionalization .

Q. How is X-ray crystallography utilized to confirm the structural conformation of this spiro compound?

  • Answer: Single-crystal X-ray diffraction provides precise bond lengths, angles, and spatial arrangement. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.19 Å, b = 10.22 Å, c = 12.22 Å) are analyzed to validate the spirocyclic core and fluorine positioning. Data refinement using software like X-RED32 ensures accuracy (R factor < 0.035) .

Q. What analytical techniques are critical for assessing purity and stability?

  • Answer:

  • HPLC-MS : Monitors degradation products under stress conditions (e.g., heat, light).
  • ¹⁹F NMR : Detects fluorine-specific coupling patterns (e.g., 2J(¹⁹F–¹⁹F) = 9.1 Hz) to confirm stereochemical integrity .
  • FTIR : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹) and potential hydrolytic breakdown .

Advanced Research Questions

Q. How can researchers optimize fluorination reactions to mitigate low yields and HF byproduct formation?

  • Answer:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) minimize HF interaction.
  • Catalyst tuning : Adjusting CsF ratios (e.g., ketone:CsF = 1:0.4) enhances fluorination efficiency .
  • Temperature control : Reactions at –20°C reduce thermal decomposition pathways .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected ¹⁹F NMR coupling values?

  • Answer:

  • DFT calculations : Simulate coupling constants to validate experimental observations.
  • Variable-temperature NMR : Identifies dynamic effects (e.g., conformational flexibility) that distort signals .
  • Cross-validation : Compare with X-ray data to confirm spatial proximity of fluorine atoms .

Q. How can computational modeling predict the reactivity of this compound in multi-step syntheses?

  • Answer:

  • Molecular docking : Predicts interactions with enzymes (e.g., F1/FO-ATP synthase) for pharmacological studies .
  • Transition-state analysis : Identifies rate-limiting steps in reactions (e.g., ring-opening via acid catalysis) .
  • QM/MM simulations : Models solvent effects and steric hindrance in fluorination pathways .

Q. What experimental designs evaluate the environmental fate and ecotoxicity of this compound?

  • Answer:

  • Long-term exposure assays : Track abiotic degradation (hydrolysis, photolysis) and bioaccumulation in model organisms (e.g., Daphnia magna) .
  • LC-MS/MS quantification : Measures residual levels in water/soil matrices (detection limit < 1 ppb).
  • Microcosm studies : Simulate real ecosystems to assess impacts on microbial communities .

Methodological Considerations

  • Spectral interpretation : Always cross-reference ¹H/¹³C NMR with DEPT and HSQC for unambiguous assignments .
  • Crystallographic data deposition : Use platforms like the Cambridge Structural Database (CSD) to validate new structures .
  • Statistical rigor : Apply one-way ANOVA with post-hoc tests (e.g., Tukey’s) for pharmacological data analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.